

D-Lactal: An In-depth Technical Guide to Stability and Degradation Pathways

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Compound of Interest

Compound Name: *D-Lactal*

Cat. No.: *B15289894*

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Introduction

D-Lactal, chemically known as 1,5-Anhydro-2-deoxy-4-O- β -D-galactopyranosyl-D-arabino-hex-1-enitol (CAS Number: 65207-55-8), is a disaccharide derivative belonging to the glycal class of unsaturated carbohydrates. Glycals are valuable synthetic intermediates in carbohydrate chemistry, often utilized for the synthesis of oligosaccharides and glycoconjugates.

Understanding the stability and degradation pathways of **D-Lactal** is crucial for its proper handling, storage, and application in research and development, particularly in the context of drug discovery and development where the purity and integrity of starting materials are paramount.

This technical guide provides a comprehensive overview of the stability of **D-Lactal** and its potential degradation pathways based on established principles of carbohydrate chemistry. Due to the limited availability of specific experimental stability data for **D-Lactal** in publicly accessible literature, this guide extrapolates likely degradation patterns from the known reactivity of its constituent functional groups: a glycal moiety and an O-glycosidic linkage.

Chemical Structure and Key Functional Groups

D-Lactal is comprised of a D-galactose unit linked via a β -glycosidic bond to the C4 hydroxyl group of a 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol (a glycal derived from D-glucose).

The key functional groups influencing its stability are:

- **Enol Ether System (Glycal):** The double bond between C1 and C2 of the glycal ring is electron-rich and susceptible to electrophilic attack.
- **O-Glycosidic Linkage:** The bond connecting the galactose and the glycal moieties is prone to hydrolysis, particularly under acidic conditions.
- **Hydroxyl Groups:** Multiple hydroxyl groups can participate in intra- and intermolecular reactions and influence solubility and hygroscopicity.

Stability Profile of D-Lactal

The stability of **D-Lactal** is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understanding its intrinsic stability and identifying potential degradation products.

Data Presentation: Summary of Expected Stability

As specific quantitative data for **D-Lactal** is not readily available, the following table summarizes the expected stability based on the known behavior of glycals and O-glycosides. This information should be confirmed by experimental studies.

Stress Condition	Parameter	Expected Outcome for D-Lactal	Rationale
Hydrolytic	Acidic pH (e.g., 0.1 N HCl)	Highly Labile	The O-glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the disaccharide into its constituent monosaccharide derivatives. The enol ether of the glycal moiety can also undergo hydration.
Neutral pH (e.g., Water)	Moderately Stable	Hydrolysis can occur, but at a significantly slower rate compared to acidic conditions.	
Basic pH (e.g., 0.1 N NaOH)	Relatively Stable	O-glycosidic bonds are generally more stable to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. However, prolonged exposure or harsh basic conditions could lead to degradation.	
Oxidative	Hydrogen Peroxide (e.g., 3% H ₂ O ₂)	Potentially Labile	The double bond of the glycal is a potential site for oxidation, which could lead to epoxidation or cleavage of the ring.

Thermal	Dry Heat (e.g., 60-80°C)	Moderately Stable	As a solid, D-Lactal is expected to be relatively stable at moderately elevated temperatures. However, melting and subsequent decomposition can occur at higher temperatures.
Photolytic	UV/Visible Light	Potentially Labile	The presence of the enol ether chromophore may render the molecule susceptible to photodegradation upon exposure to light, potentially leading to isomerization or cleavage.

Degradation Pathways

The degradation of **D-Lactal** is expected to proceed through several pathways, primarily hydrolysis of the glycosidic bond and reactions involving the glycal double bond.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: This is anticipated to be the primary degradation pathway. The mechanism involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to yield a galactosyl cation and the glycal alcohol. The glycal enol ether can also be protonated, leading to the formation of a 2-deoxy sugar.

Enzymatic Hydrolysis: While specific enzymatic degradation data for **D-Lactal** is unavailable, it is plausible that certain glycosidases, such as β -galactosidases, could catalyze the hydrolysis

of the glycosidic linkage.

Oxidative Degradation

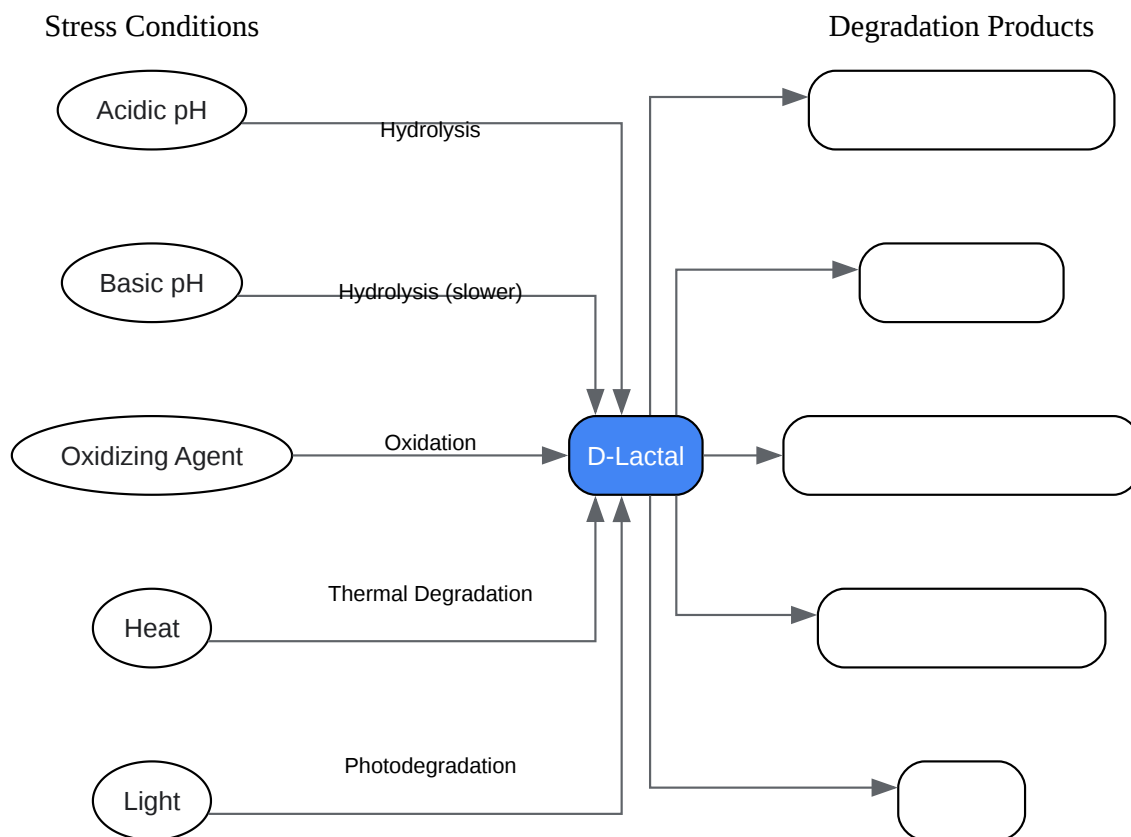
The glycal double bond is a likely target for oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of epoxides or other oxidized derivatives.

Thermal Degradation

At elevated temperatures, particularly above its melting point (196-199 °C), **D-Lactal** is expected to undergo complex degradation reactions, including dehydration and caramelization, which are common for carbohydrates.

Mandatory Visualization

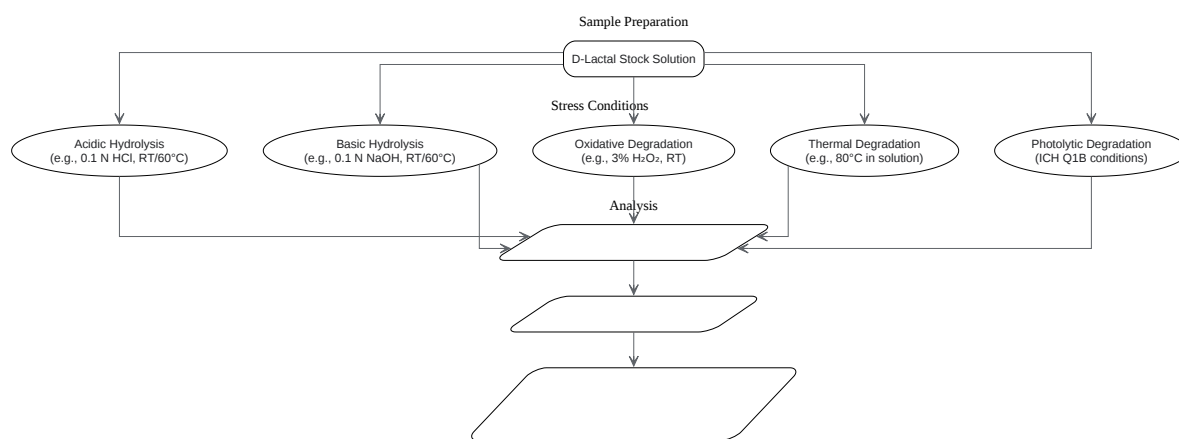
Degradation Pathways of D-Lactal



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Caption: Proposed degradation pathways of **D-Lactal** under various stress conditions.

Experimental Workflow for Forced Degradation Study



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